Lonidamine, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is an investigational anticancer agent. [] It is classified as an energolytic compound due to its primary mechanism of action involving the disruption of energy metabolism within tumor cells. [] Lonidamine's role in scientific research centers around its potential to enhance the efficacy of existing cancer treatments, particularly those involving chemotherapy and hyperthermia. [] Additionally, research explores its unique mechanism of action, differing from traditional cytotoxic agents, making it a candidate for overcoming multidrug resistance in cancer cells. []
Lonidamine's mechanism of action centers around its ability to disrupt energy metabolism in tumor cells, primarily by targeting mitochondria. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6